molecular formula C14H17N3O4S B2412383 N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105246-60-3

N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2412383
CAS No.: 1105246-60-3
M. Wt: 323.37
InChI Key: FDRUHDDSNPSSLP-UHFFFAOYSA-N
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Description

N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxalamide moiety and a dioxidoisothiazolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often require the use of bases such as potassium carbonate (K2CO3) and solvents like dichloromethane (DCM) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide include other oxalamide derivatives and dioxidoisothiazolidine-containing molecules. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxidoisothiazolidine ring, in particular, enhances its pharmacological properties and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-7-15-13(18)14(19)16-11-5-3-6-12(10-11)17-8-4-9-22(17,20)21/h2-3,5-6,10H,1,4,7-9H2,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRUHDDSNPSSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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